molecular formula C13H18ClNO2S B147737 alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride CAS No. 131964-93-7

alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride

Cat. No. B147737
M. Wt: 287.81 g/mol
InChI Key: GNKVGULQAMPHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride, also known as AMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2014 and has been reported to have a high potency compared to other synthetic cannabinoids. Due to its high potency, AMB-FUBINACA has been associated with severe adverse effects, including fatalities. However, it has also been used for scientific research purposes, particularly in the study of the endocannabinoid system.

Mechanism Of Action

Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in various physiological processes. By binding to these receptors, alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride can modulate the activity of the endocannabinoid system and produce a range of effects.

Biochemical And Physiological Effects

Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has been reported to produce a range of effects, including euphoria, relaxation, altered perception, and hallucinations. It has also been associated with adverse effects, including anxiety, paranoia, and psychosis. These effects are believed to be due to the activation of the cannabinoid receptors in the brain and other parts of the body.

Advantages And Limitations For Lab Experiments

Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has several advantages for scientific research purposes, including its high potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its potential for abuse and the risk of adverse effects. Researchers must take precautions to ensure that the use of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride is ethical and safe.

Future Directions

There are several future directions for the study of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride and other synthetic cannabinoids. One area of research is the development of new treatments for medical conditions, such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and other parts of the body. Additionally, researchers are exploring the use of synthetic cannabinoids as tools for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride is a potent synthetic cannabinoid that has been used for scientific research purposes. Its high potency and selectivity for the cannabinoid receptors make it a valuable tool for investigating the endocannabinoid system and developing new treatments for medical conditions. However, its potential for abuse and the risk of adverse effects highlight the importance of ethical and safe use in scientific research. Future research will continue to explore the potential benefits and limitations of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride and other synthetic cannabinoids.

Synthesis Methods

The synthesis of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride involves the reaction of 5-fluoro-ADB with N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide. The resulting product is then treated with methanol and hydrochloric acid to form the hydrochloride salt of alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride.

Scientific Research Applications

Alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride has been used in scientific research to study the endocannabinoid system, which is a complex signaling system involved in various physiological processes, including pain, mood, appetite, and memory. Synthetic cannabinoids like alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride have been used to investigate the role of the endocannabinoid system in these processes and to develop new treatments for various medical conditions.

properties

CAS RN

131964-93-7

Product Name

alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydrochloride

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)-2-[2-(methylamino)ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C13H17NO2S.ClH/c1-14-6-7-16-9-11(15)13-8-10-4-2-3-5-12(10)17-13;/h2-5,8,11,14-15H,6-7,9H2,1H3;1H

InChI Key

GNKVGULQAMPHBF-UHFFFAOYSA-N

SMILES

CNCCOCC(C1=CC2=CC=CC=C2S1)O.Cl

Canonical SMILES

CNCCOCC(C1=CC2=CC=CC=C2S1)O.Cl

synonyms

alpha-((2-(Methylamino)ethoxy)methyl)benzo(b)thiophene-2-methanol hydr ochloride

Origin of Product

United States

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